Vitamin D3 sulfate-d7 (sodium)
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Overview
Description
Vitamin D3 sulfate-d7 (sodium) is a deuterated form of vitamin D3 sulfate, where seven hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to study the metabolism and biological effects of vitamin D3, as the deuterium atoms can act as tracers in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3 sulfate-d7 (sodium) typically involves the sulfation of vitamin D3-d7. One common method is to use pyridine sulfur trioxide as the sulfate donor. The reaction is carried out under mild conditions to ensure the integrity of the vitamin D3 structure. The product is then converted to its sodium salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of vitamin D3 sulfate-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 sulfate-d7 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vitamin D3 ketones, while reduction can yield vitamin D3 alcohols .
Scientific Research Applications
Vitamin D3 sulfate-d7 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical techniques to study the metabolism and degradation pathways of vitamin D3.
Biology: Helps in understanding the role of vitamin D3 in cellular processes and its interaction with various biomolecules.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of vitamin D3 in the body.
Industry: Employed in the development of vitamin D3 supplements and fortified foods to ensure accurate dosing and stability
Mechanism of Action
Vitamin D3 sulfate-d7 (sodium) exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This complex regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Vitamin D3 (cholecalciferol): The non-sulfated form of vitamin D3, widely used in supplements.
25-Hydroxyvitamin D3: A metabolite of vitamin D3, often measured to assess vitamin D status in the body.
7-Dehydrocholesterol: A precursor to vitamin D3, converted to vitamin D3 upon exposure to UV light.
Uniqueness
Vitamin D3 sulfate-d7 (sodium) is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying metabolic pathways. Its sulfated form also allows for different biological interactions compared to non-sulfated vitamin D3, providing insights into the role of sulfation in vitamin D metabolism .
Properties
Molecular Formula |
C27H43NaO4S |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i1D3,2D3,19D; |
InChI Key |
HZXPJUMUSRXXKW-HLQPFBEWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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